molecular formula C15H21N3O2S B1415692 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-59-7

5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1415692
CAS RN: 1105188-59-7
M. Wt: 307.4 g/mol
InChI Key: XOFJFUPGKWBRAZ-UHFFFAOYSA-N
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Description

“5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H21N3O2S . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” includes a benzothiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound “5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” has a molecular weight of 307.41 . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Chemical Reactions and Synthesis

One aspect of the scientific research on 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its chemical synthesis and reactions. For instance, a study highlighted a unique amination reaction of 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones leading to the formation of 2-morpholino-3-phenylbenzofurans (Jurd, 1978). This type of chemical reaction is significant for the development of various compounds in medicinal chemistry.

Pharmacological Applications

The pharmacological applications of compounds related to 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine have been extensively researched. For example:

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, have been found to possess DNA protective ability and antimicrobial activity against specific bacteria, indicating their potential in pharmacology (Gür et al., 2020).

  • Anticancer Properties : Research into the synthesis and in vitro cytotoxic activity of various novel quinazoline derivatives related to this compound has indicated potential anticancer properties (Dave et al., 2012).

  • Antifungal Effect : Some derivatives of this compound have been studied for their antifungal effects against important types of fungi, showing potential as antifungal agents (Jafar et al., 2017).

Biodegradable Materials

Another significant application is in the synthesis of biodegradable materials. For example, morpholine derivatives, which are structurally related to 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, have been used to create polyesteramides with protected pendant functional groups (Veld, Dijkstra, & Feijen, 1992). This research has implications for developing new materials with specific functional properties.

properties

IUPAC Name

5-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-19-12-3-4-14-13(11-12)17-15(21-14)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFJFUPGKWBRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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